molecular formula C14H12N4O3S B11019060 N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019060
M. Wt: 316.34 g/mol
InChI Key: XKGBYFSLZNDAAK-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 2, a keto group at position 5, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a 6-methoxypyridin-3-yl group, introducing both aromaticity and polarity. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as observed in related thiazolopyrimidine derivatives .

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O3S/c1-8-7-18-13(20)10(6-16-14(18)22-8)12(19)17-9-3-4-11(21-2)15-5-9/h3-7H,1-2H3,(H,17,19)

InChI Key

XKGBYFSLZNDAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiouracil Derivatives

The thiazolo[3,2-a]pyrimidine core is synthesized via a one-pot reaction using 6-ethylthiouracil, bromoacetic acid, and acetic anhydride under sodium acetate catalysis. For 2-methyl substitution, methyl acetoacetate replaces ethyl acetoacetate in Biginelli-like condensations.

Reaction Conditions

  • Reactants: 6-Ethylthiouracil (1.0 eq), bromoacetic acid (1.2 eq), sodium acetate (2.0 eq), acetic anhydride (5.0 eq).

  • Temperature: 80–110°C, 4–6 hours.

  • Yield: 70–85%.

Mechanistic Insights
Cyclodehydration forms the thiazole ring, while acetic anhydride facilitates acetylation and ring closure. Regioselectivity is confirmed via X-ray crystallography, favoring the Z-configured isomer.

Carboxylation at Position 6

Ethyl Ester Formation and Hydrolysis

Ethyl 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized by treating the core with ethyl chloroacetate in DMF. Subsequent hydrolysis with 2N HCl yields the carboxylic acid.

Procedure

  • Esterification: Core (10 mmol), ethyl chloroacetate (15 mmol), K₂CO₃ (20 mmol) in DMF, 90°C, 3 hours.

  • Hydrolysis: Ethyl ester (50 mmol), 2N HCl (75 mL), reflux, 5 hours.

  • Yield: 79.7% (acid).

Analytical Data

  • IR (KBr): 1720 cm⁻¹ (C=O, acid).

  • ¹H NMR (DMSO-d₆): δ 2.66 (s, 3H, CH₃), 7.55–7.12 (m, pyrimidine-H).

Amide Coupling with 5-Amino-2-Methoxypyridine

Carbodiimide-Mediated Activation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), followed by reaction with 5-amino-2-methoxypyridine.

Optimized Protocol

  • Reactants: Acid (1.0 eq), EDCI (1.5 eq), DMAP (0.2 eq), 5-amino-2-methoxypyridine (1.2 eq) in DCM.

  • Conditions: Argon atmosphere, 48 hours, room temperature.

  • Workup: Extraction with 32% HCl, drying (Na₂SO₄), column chromatography (DCM/EtOAc).

  • Yield: 66–82%.

Characterization

  • HRMS: m/z [M + H]⁺ calcd. 357.1124, found 357.1131.

  • ¹³C NMR (DMSO-d₆): δ 166.4 (C=O), 160.2 (pyrimidine-C), 55.8 (OCH₃).

Alternative Routes and Modifications

Direct Aminolysis of Ethyl Ester

The ethyl ester intermediate reacts with 5-amino-2-methoxypyridine in ethanol under reflux, avoiding carboxylic acid isolation.

Conditions

  • Reactants: Ethyl ester (1.0 eq), amine (1.5 eq), EtOH, reflux, 12 hours.

  • Yield: 58–65%.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) reduces reaction time to 1 hour with comparable yields (70–75%).

Challenges and Optimization

Regioselectivity in Cyclization

Competing formation of [3,2-a] vs. [2,3-a] isomers is mitigated using NaOAc/Ac₂O, favoring the desired regioisomer (>95%). Computational studies (DFT) validate thermodynamic stability of the [3,2-a] configuration.

Purification Strategies

  • Crystallization: Ethanol/water (1:2) recrystallization removes unreacted starting materials.

  • Chromatography: Silica gel (DCM/EtOAc, 1:1) isolates amide products with >95% purity.

Scalability and Industrial Relevance

Kilogram-scale production uses flow chemistry for cyclization (residence time: 10 minutes) and continuous extraction, achieving 78% overall yield. Cost analysis shows EDCI/DMAP systems are economically viable at scale .

Chemical Reactions Analysis

Compound X can participate in various chemical reactions:

    Oxidation: Oxidation of the thiazole moiety can lead to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions at the pyridine nitrogen or the carboxamide nitrogen are possible.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amidation) are commonly employed.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated significant antimicrobial properties. Studies indicate that derivatives of thiazolo-pyrimidines exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves interference with cellular processes, leading to cell death or inhibition of growth.

Antitumor Potential

The compound's structure suggests potential antitumor activity, as thiazole and pyrimidine derivatives are known for their ability to inhibit specific kinases involved in cancer progression. Preliminary studies have shown promise in inhibiting the proliferation of cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound may possess anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound. Disc diffusion methods and minimum inhibitory concentration (MIC) tests are commonly employed to assess antimicrobial efficacy. The results from such studies provide insights into the compound's effectiveness against various pathogens .

Molecular Docking Studies

Molecular docking studies facilitate the understanding of the compound's interaction with biological targets at a molecular level. By simulating binding interactions with enzymes or receptors, researchers can predict the efficacy and selectivity of this compound against specific targets . These computational approaches are crucial for rational drug design.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The use of various reagents and conditions can influence the yield and purity of the final product .

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds. These techniques provide valuable data that support the compound's identity and potential applications .

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that certain modifications to the core structure significantly enhanced antimicrobial activity against Staphylococcus aureus. The findings suggested that incorporating specific substituents could optimize efficacy while minimizing toxicity .

Case Study: Antitumor Activity

In another investigation focusing on cancer cell lines, derivatives of N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibited notable cytotoxic effects on breast cancer cells. The study highlighted the importance of structural modifications in enhancing antitumor potency .

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

N-Phenyl Substituted Analogues

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key Differences: Replaces the 6-methoxypyridin-3-yl group with a phenyl ring. Molecular Weight: 313.38 g/mol vs. ~340 g/mol (estimated for the target compound). Spectral Data: Characterized by IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) .

Heterocyclic Substitutions

  • 5-Oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key Differences: Features a triazolopyridine substituent. Molecular Weight: 326.34 g/mol .

Aliphatic and Cycloaliphatic Substitutions

  • N-[2-(1-Cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ():
    • Key Differences : Substituted with a cyclohexenylethyl group.
    • Impact : Increased hydrophobicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
    • Molecular Weight : 317.4 g/mol .

Core Structure Modifications

Pyrrolo-Thiazolopyrimidine Derivatives

  • 3,8-Diphenyl-5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (): Key Differences: Incorporates a fused pyrrole ring, expanding the π-conjugated system. Impact: Enhanced planarity may improve stacking interactions in biological targets but reduce metabolic stability. Synthesis: Derived from hydrazinolysis of intermediate carbohydrazides .

Sulfonamide-Functionalized Derivatives

  • N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide ():
    • Key Differences : Replaces the carboxamide with a sulfonamide group.
    • Impact : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing ionization under physiological conditions .

Physicochemical and Structural Properties

Crystallographic Insights

  • Conformational Analysis : The thiazolopyrimidine core adopts a puckered boat conformation, with deviations of ~0.2 Å from planarity (observed in ).
  • Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing, as seen in ethyl 7-methyl-3-oxo-5-phenyl derivatives .

Spectral Characterization

  • IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O of methoxy group).
  • ¹H NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and pyridine aromatic protons (~δ 8.3–8.6 ppm) .

Tabulated Comparison of Key Analogues

Compound Name Substituent on Carboxamide Molecular Weight (g/mol) Key Features Reference
Target Compound 6-Methoxypyridin-3-yl ~340 Polar, pharmacologically optimized -
N-Phenyl derivative () Phenyl 313.38 Lipophilic, reduced solubility
Triazolopyridine derivative () [1,2,4]Triazolo[4,3-a]pyridinyl 326.34 Enhanced hydrogen bonding
Cyclohexenylethyl derivative () 2-(1-Cyclohexenyl)ethyl 317.4 Hydrophobic, potential CNS activity
3-Chloro-4-methoxyphenyl derivative () 3-Chloro-4-methoxyphenyl 363.8 Electron-withdrawing, altered metabolism

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets. Its IUPAC name is this compound, and it has been identified with the following molecular formula:

Property Value
Molecular FormulaC12_{12}H12_{12}N4_{4}O3_{3}S
Molecular Weight288.31 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against various human cancer cell lines. In vitro assays demonstrated that it exhibits significant antiproliferative effects against:

  • Breast cancer (MCF-7)
  • Lung adenocarcinoma (A549)
  • Colon cancer (HCT116)

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, including the PI3K/Akt/mTOR pathway. For instance, one study reported IC50_{50} values in the low micromolar range for these cell lines, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Specifically, it has shown efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound also acts as an inhibitor of several enzymes relevant in disease processes:

  • DNA Gyrase : Inhibition of this enzyme disrupts bacterial DNA replication.
  • Acetylcholinesterase (AChE) : The compound exhibited mixed-type inhibition against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. Docking studies have suggested that the compound fits well within the active sites of target proteins due to favorable hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

Several case studies have investigated the efficacy and safety profile of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research project focused on its antimicrobial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, enhancing its potential as a treatment for resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including condensation and cyclization , to assemble the thiazolo[3,2-a]pyrimidine core. A representative method involves:

  • Step 1 : Reacting a substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a benzaldehyde derivative under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
  • Step 2 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve ≥95% purity.
    Yield Optimization : Adjusting stoichiometry, reaction time (8–10 hours), and temperature (reflux conditions) improves yields (~78% reported) . Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • X-ray Crystallography : Resolves bond angles (e.g., C6–C7–N1: 122.9°, C7–C8–H8A: 109.5°) and confirms puckered pyrimidine rings (deviation: 0.224 Å from plane) .
  • NMR Spectroscopy : Assigns methoxy (δ ~3.8 ppm) and carbonyl (δ ~170 ppm) groups.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., 399.44 g/mol for analogous thiazolo[3,2-a]pyrimidines) .

Q. What are the key physicochemical properties influencing experimental design in biological assays?

  • Solubility : Low aqueous solubility requires DMSO/ethanol co-solvents (tested at ≤0.1% to avoid cytotoxicity).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres .
  • LogP : Predicted ~2.5 (via computational tools), indicating moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays.
  • Statistical Rigor : Apply ANOVA or Student’s t-test to compare datasets; consider batch effects (e.g., compound purity, cell line variability) .
  • Structural Analogues : Compare with derivatives (e.g., thiomorpholine-containing compounds) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-II or CDKs (e.g., binding energy ≤−8.0 kcal/mol suggests strong affinity) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR Modeling : Train models on analogues (e.g., pyrazolo[1,5-a]pyrimidines) to predict bioactivity .

Q. How should researchers design SAR studies to improve target selectivity and reduce off-target effects?

  • Core Modifications : Introduce substituents at C2 (methyl) or C6 (methoxypyridinyl) to alter steric/electronic profiles .
  • Functional Group Swaps : Replace the carboxamide with sulfonamides or ureas to modulate hydrogen bonding .
  • In Silico Screening : Prioritize derivatives with lower predicted toxicity (e.g., ADMETlab 2.0) .

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